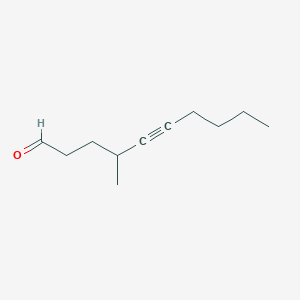

5-Decynal, 4-methyl-

Description

5-Decynal, 4-methyl- (systematic name: 4-methyl-5-decynal) is a branched aliphatic aldehyde with a 10-carbon chain (decyl backbone), featuring a methyl group at the fourth carbon and an aldehyde functional group at the fifth position.

Properties

CAS No. |

823785-33-7 |

|---|---|

Molecular Formula |

C11H18O |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

4-methyldec-5-ynal |

InChI |

InChI=1S/C11H18O/c1-3-4-5-6-8-11(2)9-7-10-12/h10-11H,3-5,7,9H2,1-2H3 |

InChI Key |

PABJBMXNOIRJEZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CC(C)CCC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Decynal, 4-methyl- typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-1-pentyne and 1-decyne.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts such as palladium or copper to facilitate the formation of the carbon-carbon triple bond.

Purification: The final product is purified using techniques such as distillation or chromatography to obtain pure 5-Decynal, 4-methyl-.

Industrial Production Methods: In industrial settings, the production of 5-Decynal, 4-methyl- may involve large-scale chemical reactors and advanced purification methods to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 5-Decynal, 4-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in alkenes or alkanes.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens or organometallic compounds are employed in substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alkenes or alkanes.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 5-Decynal, 4-methyl- is used as a building block in organic synthesis, enabling the creation of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, 5-Decynal, 4-methyl- is used to study the effects of alkynes on biological systems. It can serve as a probe to investigate enzyme activities and metabolic pathways.

Medicine: The compound has potential applications in medicinal chemistry, where it is explored for its biological activity and potential therapeutic effects. It may be used in the development of new drugs or as a reference compound in pharmacological studies.

Industry: In industrial applications, 5-Decynal, 4-methyl- is used in the production of specialty chemicals, fragrances, and flavoring agents. Its unique structure makes it valuable in the formulation of various products.

Mechanism of Action

The mechanism of action of 5-Decynal, 4-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact mechanism depends on the context of its use, such as in chemical reactions or biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-Decynal, 4-methyl- with structurally or functionally related compounds, drawing insights from the provided evidence:

4-Decene, 4-methyl-, (E)- ()

- Structure : A 10-carbon alkene with a methyl group at C4 and a double bond at C4–C3.

- Reactivity: As an alkene, it may undergo addition reactions (e.g., hydrogenation) rather than aldehyde-specific reactions (e.g., nucleophilic attack). Environmental Impact: Listed as a photodegradation-derived volatile organic compound (VOC), suggesting higher volatility compared to aldehydes like 5-Decynal, 4-methyl- .

Hexanoic Acid, 4-methyl- ()

- Structure : A 6-carbon carboxylic acid with a methyl branch at C4.

- Toxicity Read-Across: While 4-methylhexanoic acid lacks sufficient toxicity data, its read-across analogs (e.g., isovaleric acid) suggest moderate dermal irritation and low systemic toxicity.

5-Decyne-4,7-diol, 2,2,9,9-tetramethyl-4,7-diphenyl- ()

- Structure : A 10-carbon alkyne with diol groups, methyl branches, and phenyl substituents.

- Key Differences :

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Functional Groups | Key Reactivity | Volatility (Predicted) |

|---|---|---|---|

| 5-Decynal, 4-methyl- | Aldehyde, methyl branch | Nucleophilic addition, oxidation | Moderate |

| 4-Decene, 4-methyl-, (E)- | Alkene, methyl branch | Hydrogenation, polymerization | High |

| Hexanoic acid, 4-methyl- | Carboxylic acid, methyl | Acid-base reactions, esterification | Low |

Table 2: Toxicity Read-Across Insights (Based on )

| Compound | Read-Across Analogs | Toxicity Profile |

|---|---|---|

| 5-Decynal, 4-methyl- | Aldehydes (e.g., nonanal) | Potential irritant, protein-binding |

| Hexanoic acid, 4-methyl- | Isovaleric acid | Low systemic toxicity, mild irritation |

Research Findings and Limitations

- Reactivity: The methyl group in 5-Decynal, 4-methyl- may sterically hinder reactions at the aldehyde site, a phenomenon observed in methyl-substituted tryptophan derivatives ().

- Environmental Behavior : Similar to 4-methyl-decene (), 5-Decynal, 4-methyl- may contribute to VOC emissions under photodegradation but with slower evaporation due to polar aldehyde interactions.

- Data Gaps: No direct studies on 5-Decynal, 4-methyl- were found; comparisons rely on analogs and computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.